pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Luminescent Materials and Biological Sensors
Compounds related to pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate have been explored for their potential in creating luminescent materials. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have shown promise in forming luminescent lanthanide compounds that could be applied in biological sensing. These compounds offer unique photophysical properties that make them suitable for detecting biological and chemical substances through luminescence (Halcrow, 2005).
Organic Electronics and Phosphorescent Materials
Further research into pyridine and pyrazole derivatives has led to the development of materials for organic electronics, particularly in the creation of phosphorescent organic light-emitting diodes (OLEDs). Novel organic compounds, such as those incorporating pyridin-2-yl and 1H-pyrazol-3-yl structures, have been synthesized and used as ancillary ligands in heteroleptic iridium(III) complexes. These complexes demonstrate high thermal stability and amorphous characteristics, making them suitable as phosphorescent dopants in polymer light-emitting diodes with significant electroluminescence performance (Tang et al., 2014).
Antimicrobial and Antimycobacterial Activities
Compounds featuring pyridine and pyrazole moieties have been investigated for their antimicrobial and antimycobacterial activities. Synthesis of nicotinic acid hydrazide derivatives, for example, has led to the discovery of compounds with significant activity against various mycobacterial strains. This research opens avenues for the development of new antimicrobial agents based on pyridine and pyrazole scaffolds, which could be effective against resistant bacterial strains (Sidhaye et al., 2011).
Synthesis of Heterocyclic Compounds
The structural features of this compound lend themselves to the synthesis of a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry, where they serve as core structures for drug development. Research into divergent cyclisations of related compounds has yielded a variety of interesting bicyclic heterocycles, demonstrating the compound's versatility as a precursor in organic synthesis (Smyth et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
For instance, some compounds inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and various metabolic processes .
Result of Action
Based on the known effects of similar compounds, it is likely that it exerts its effects by modulating the activity of its target enzymes or receptors, thereby influencing the biochemical pathways in which these targets are involved .
properties
IUPAC Name |
pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFZWGXSGWQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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